2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 35620-72-5) is a brominated phthalimide derivative with a molecular formula of C₁₂H₁₂BrNO₃ and a molecular weight of 298.14 g/mol. It is characterized by a central isoindole-1,3-dione core substituted with a 2-(2-bromoethoxy)ethyl chain. This compound is commercially available in high purity (≥99.99%) and is utilized as a building block in organic synthesis, particularly in alkylation reactions or as a precursor for drug discovery . Its bromoethoxy group confers electrophilic reactivity, enabling nucleophilic substitution reactions in cross-coupling or polymer chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-5-7-17-8-6-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKLSIJFKJZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86927-03-9 | |
| Record name | 2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 2-bromoethanol under specific conditions. One common method includes heating the reactants in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
-
Antipsychotic Agents:
- The compound acts as an intermediate in synthesizing bioactive molecules with potential antipsychotic properties. Research indicates that derivatives of isoindoline can function as antagonists at dopamine receptors, particularly the D2 receptor, which is crucial for treating conditions like schizophrenia.
-
Neurodegenerative Diseases:
- Compounds similar to 2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione have shown promise in modulating neurotransmitter systems involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to interact with dopamine receptors suggests potential therapeutic applications .
Material Science
The compound is also explored for its applications in developing new materials:
- Photochromic Materials: The unique structural features allow for modifications that can lead to materials responsive to light changes.
- Polymer Additives: It can enhance specific properties of polymers, making them suitable for advanced applications in electronic devices and coatings.
Biological Studies
Research has highlighted the compound's role in biological systems:
- Mechanism of Action: The interaction with dopamine receptors suggests that it may influence dopaminergic signaling pathways critical for various neurological functions. This property is essential for developing drugs targeting these pathways .
Case Studies
Case Study 1: Antipsychotic Activity
A study investigated the antipsychotic potential of isoindoline derivatives where this compound was used as a precursor. Results indicated significant binding affinity to D2 receptors and subsequent behavioral improvements in rodent models of schizophrenia .
Case Study 2: Material Development
In material science research, modifications of the compound were tested for use in photochromic materials. The results demonstrated enhanced light responsiveness compared to traditional materials, suggesting practical applications in smart windows and sensors .
Mechanism of Action
The mechanism of action of 2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, particularly the D2 receptor, by binding to its allosteric site . This interaction can influence neurotransmitter release and receptor activity, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Electrophilic Reactivity: The bromoethoxy substituent in the target compound distinguishes it as a potent alkylating agent compared to non-halogenated analogues like the methoxyphenoxy derivative .
Biological Activity : Derivatives such as 2-(2,6-dioxopiperidin-3-yl)-isoindole-dione are used in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation, leveraging the phthalimide moiety’s binding affinity for cereblon . In contrast, the bromoethoxy variant lacks direct evidence of therapeutic use but serves as a synthetic intermediate.
Solubility and Stability : The morpholine-sulfonyl derivative exhibits improved solubility in polar solvents due to its sulfonamide group, whereas the bromoethoxy analogue is more lipophilic .
Physicochemical Properties
Biological Activity
2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, with the molecular formula C12H12BrNO3 and a molecular weight of 298.13 g/mol, is a compound that has garnered attention in medicinal chemistry and biological research. Its structural features suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of isoindoline-1,3-dione with 2-bromoethanol. Common methods include heating the reactants in the presence of a base such as potassium carbonate in solvents like dimethylformamide (DMF) to facilitate the substitution reaction.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter receptors. Notably, it has been shown to interact with dopamine receptors, particularly the D2 receptor, by binding to its allosteric site. This interaction may influence dopaminergic signaling pathways, which are crucial in various neurological conditions.
Antipsychotic Properties
Research indicates that compounds similar to this compound exhibit antipsychotic properties. For example, studies have demonstrated that derivatives of isoindoline can act as antagonists at dopamine receptors, potentially offering therapeutic benefits for conditions such as schizophrenia .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective effects. It has been investigated for its ability to protect neuronal cells from oxidative stress and neurodegeneration. These properties make it a candidate for further research in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
Several studies have explored the biological implications of isoindoline derivatives:
- Study on Neuroprotection : A study published in a peer-reviewed journal highlighted that isoindoline derivatives could mitigate neuronal cell death induced by oxidative stress in vitro. The study found that these compounds reduced reactive oxygen species (ROS) levels and enhanced cell viability .
- Dopamine Receptor Modulation : Another investigation focused on the binding affinity of isoindoline derivatives to dopamine receptors. The results indicated that certain modifications to the isoindoline structure could enhance selectivity and potency at the D2 receptor, suggesting potential applications in treating psychotic disorders .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other isoindoline derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(2-Bromoethyl)isoindoline-1,3-dione | Structure | Antipsychotic effects |
| N-isoindoline-1,3-dione derivatives | Structure | Neuroprotective properties |
The unique substitution pattern of this compound contributes to its distinct chemical reactivity and potential biological activities compared to its analogs.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione be optimized to improve yield and purity?
- Methodology : Optimize reaction parameters using Design of Experiments (DOE) to assess variables like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradient elution (hexane/ethyl acetate) to isolate the product from byproducts like unreacted phthalimide precursors .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the bromoethoxy group (δ ~3.6–3.8 ppm for OCH₂CH₂Br) and isoindole-dione moiety (δ ~7.8–8.2 ppm for aromatic protons) .
- X-ray crystallography : Resolve stereochemical ambiguities and validate bond angles/distances, particularly around the bromine atom .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Q. How does the bromoethoxy substituent influence the compound’s reactivity in alkylation reactions?
- Methodology : Perform nucleophilic substitution reactions (SN2) with amines or thiols under controlled conditions (e.g., DMF, 50°C). Compare reaction rates and byproduct profiles (e.g., elimination vs. substitution) with analogous chloro or iodo derivatives using kinetic studies (GC-MS monitoring) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets such as enzymes or receptors?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Validate docking poses with MD simulations (GROMACS) to assess stability over 100 ns trajectories .
- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental bioactivity data to predict derivative libraries .
Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
- Methodology :
- Dose-response studies : Use MTT assays across multiple cell lines (e.g., HeLa, HEK293) to establish IC₅₀ values under standardized conditions (pH, serum content) .
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from disparate studies, adjusting for variables like solvent effects (DMSO vs. ethanol) or assay protocols .
Q. What factorial design approaches are suitable for analyzing the compound’s stability under environmental stressors (light, humidity)?
- Methodology : Implement a 2³ factorial design to test stability under:
- Factors : UV exposure (0–48 hrs), humidity (40–80% RH), temperature (25–40°C).
- Response variables : Degradation products (HPLC-MS), potency loss (bioassay). Use ANOVA to identify significant interactions and optimize storage conditions .
Q. How can the compound’s metabolic stability be assessed in vitro for preclinical development?
- Methodology :
- Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 mins. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodology :
- Replicate studies : Control for variables like reagent purity (e.g., anhydrous vs. hydrated K₂CO₃) and moisture content (Schlenk line techniques).
- Byproduct analysis : Use HRMS to identify trace impurities (e.g., hydrolyzed bromoethoxy groups) that may skew yield calculations .
Methodological Framework
Q. What theoretical frameworks guide the study of this compound’s mechanism in biological systems?
- Methodology : Link experimental data to concepts like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
